1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine
Description
1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine is a pyrrolidine derivative featuring a phenyl ring substituted with a chlorine atom at the 5-position and a methylsulfonyl group at the 2-position. This compound’s molecular formula is C₁₁H₁₄ClNO₂S, with a molecular weight of 259.75 g/mol (calculated).
Properties
IUPAC Name |
1-(5-chloro-2-methylsulfonylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c1-16(14,15)11-5-4-9(12)8-10(11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJGEPBJIFBYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Cl)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation and Intermediate Formation
- Starting from 2-amino-1-(5-chloro-2-methylsulfonylphenyl)acetophenone or similar precursors, an amidation reaction is performed with appropriate acyl halides or esters to form N-[2-oxo-2-(5-chloro-2-methylsulfonylphenyl)]ethyl amides.
- This step is conducted in solvents such as chloroform or N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 60 °C) for several hours (e.g., 6 hours) to ensure complete conversion.
- The product is isolated by neutralization, extraction, drying, and recrystallization, typically yielding off-white solids with purities above 98% and yields around 85-93%.
Cyclization to Pyrrolidin-2-one
- The amide intermediate undergoes base-induced cyclization to form the pyrrolidin-2-one ring.
- Sodium hydride (NaH) or sodium methoxide (NaOMe) is used as the base in solvents like methanol or DMF.
- The reaction is performed at controlled temperatures (20-50 °C) for 9-12 hours.
- After completion, neutralization with hydrochloric acid, extraction, and recrystallization yields the pyrrolidin-2-one intermediate with yields approximately 85-88% and purities near 98-99%.
Substitution to Final Pyrrolidine
- The pyrrolidin-2-one intermediate is reacted with alkyl halides such as 1-chloropropane in the presence of sodium hydride in DMF.
- The reaction is maintained at low temperatures initially (0-5 °C) and then heated to around 50 °C for 20+ hours.
- Workup includes acid neutralization, solvent removal, extraction, and recrystallization in ethanol/isopropanol mixtures.
- The final product this compound is obtained as an off-white solid with high purity (≥99%) and excellent yield (around 90%).
Data Table Summarizing Key Reaction Steps
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Amidation | 2-amino-1-(5-chloro-2-methylsulfonylphenyl)acetophenone + acyl halide | Chloroform/DMF | 60 | 6 | 85-93 | 98-99 | Neutralization and recrystallization |
| 2 | Cyclization (base-induced) | NaH or NaOMe | Methanol/DMF | 20-50 | 9-12 | 85-88 | 98-99 | Acid neutralization, extraction |
| 3 | Substitution | Pyrrolidin-2-one + 1-chloropropane + NaH | DMF | 0-5 then 50 | 22 | ~90 | ≥99 | Recrystallization in ethanol/isopropanol |
Detailed Research Findings and Optimization
- The use of sodium hydride as a strong base facilitates efficient cyclization and substitution steps, improving reaction rates and yields.
- Controlling temperature during substitution prevents side reactions and decomposition.
- Purification by recrystallization from mixed solvents (ethanol and isopropanol) enhances the purity of the final product.
- The synthetic route described optimizes separation and purification steps, resulting in high product purity and good overall yields.
- The method is scalable and suitable for industrial production of the compound or its analogues.
Additional Considerations
- The methylsulfonyl group is introduced early in the synthesis to ensure its stability throughout subsequent steps.
- Chlorine substituent positioning affects reactivity and must be controlled during the initial aromatic substitution.
- Alternative bases or solvents may be explored for greener or more cost-effective processes, but sodium hydride in DMF/methanol remains standard.
- Analytical characterization (NMR, IR, MS) confirms the structure and purity at each stage.
Chemical Reactions Analysis
1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the starting material can be reduced to an amine using hydrogenation over Pd/C.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions: Typical reagents include hydrogen gas, Pd/C, triethylamine, and various nucleophiles. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential therapeutic applications. This article explores its scientific research applications, focusing on medicinal purposes, biological activities, and relevant case studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. The presence of the chlorophenyl group may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.
Case Study
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolidine compounds showed selective cytotoxicity against various cancer cell lines. While specific data on this compound is limited, its structural analogs have shown promise in preclinical trials.
Antimicrobial Properties
The compound's potential as an antimicrobial agent is supported by research indicating that sulfonyl-containing compounds can exhibit significant antibacterial and antifungal activities.
Case Study
Research published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of sulfonamide derivatives against resistant strains of bacteria. Although direct studies on this compound are scarce, its structural similarities to these derivatives suggest potential efficacy.
Neurological Applications
Pyrrolidine derivatives are often explored for their neuroprotective effects. The incorporation of a methylsulfonyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders.
Case Study
In a study published in Neuropharmacology, pyrrolidine compounds demonstrated significant neuroprotective effects in models of neurodegeneration. While specific data on this compound is not available, the findings support further investigation into its neurological applications.
Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Pyrrolidine derivatives | Cytotoxicity against cancer cell lines |
| Antimicrobial | Sulfonamide derivatives | Inhibition of bacterial growth |
| Neuroprotective | Pyrrolidine analogs | Protection against neurodegeneration |
Mechanism of Action
The mechanism of action of 1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involving kinases or G-protein coupled receptors, leading to downstream effects on cellular functions.
Comparison with Similar Compounds
Pyrrolidine,1-[(5-bromo-2-methoxyphenyl)sulfonyl]- (CAS 691381-10-9)
- Molecular Formula: C₁₁H₁₄BrNO₃S
- Molecular Weight : 320.20 g/mol
- Key Differences :
- Replaces chlorine with bromine (increased steric bulk and polarizability).
- Methoxy (OMe) group instead of methylsulfonyl (SO₂CH₃), reducing electron-withdrawing effects and solubility.
- Implications : The bromine atom may enhance halogen bonding, while the methoxy group could decrease metabolic stability compared to the sulfonyl group .
RS 39604 (Pharmacological Analogue)
- Molecular Formula : C₂₆H₃₅ClN₃O₅S
- Molecular Weight : 537.09 g/mol
- Key Differences: Larger structure with a piperidinyl-propanone backbone and additional substituents (e.g., dimethoxybenzyloxy). Retains the methylsulfonyl group but targets serotonin receptors.
- Implications : The extended structure of RS 39604 highlights how additional functional groups can tailor receptor specificity .
Heterocyclic Core Modifications
Piperidine Derivatives (Patent Compounds)
Example: 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol
- Molecular Formula: C₁₅H₂₁NO₃S
- Key Differences :
- Six-membered piperidine ring vs. five-membered pyrrolidine, altering ring strain and hydrogen-bonding geometry.
- Hydroxyl group at the 4-position enhances hydrophilicity.
- Implications : Piperidine derivatives may exhibit distinct pharmacokinetic profiles due to increased polarity .
(±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate
- Molecular Formula : C₁₂H₁₈N₂O₂S
- Key Differences: Naphthyridine core (fused bicyclic system) vs. monocyclic pyrrolidine. Sulfanylidene group introduces sulfur-based reactivity.
- Implications : Bicyclic systems like naphthyridine offer rigid scaffolds for targeting enzymes or ion channels .
Functional Group Comparisons
Methylsulfonyl vs. Carboxamide (Europäisches Patentblatt)
Example: (S)-1-(2-hydroxyethyl)-4-methyl-N-[4-(methylsulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide
- Key Differences: Carboxamide group replaces pyrrolidine, introducing hydrogen-bonding donors/acceptors. Trifluoromethyl (CF₃) group enhances lipophilicity and electron-withdrawing effects.
- Implications : Carboxamide derivatives may exhibit improved target affinity but reduced membrane permeability compared to pyrrolidine analogues .
Data Table: Structural and Functional Comparisons
Biological Activity
1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H14ClN1O2S1
- Molecular Weight : 273.75 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to act as an inhibitor of certain metalloproteases, which are enzymes that play critical roles in various physiological and pathological processes, including inflammation and cancer progression .
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has demonstrated effectiveness against several cancer cell lines, such as MCF7 (breast cancer) and HCT116 (colon cancer), by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It inhibits specific inflammatory pathways by targeting metalloproteases involved in the degradation of extracellular matrix components, thus reducing tissue inflammation and damage .
Study 1: Inhibition of Cancer Cell Proliferation
A study evaluating the antiproliferative effects of various pyrrolidine derivatives found that this compound significantly reduced the viability of cancer cells in vitro. The mechanism was linked to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .
Study 2: Anti-inflammatory Mechanism
In a separate investigation, researchers explored the compound's potential as an anti-inflammatory agent. The results showed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines in a murine model of inflammation, suggesting its utility in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, Anti-inflammatory |
| 4-(4-Methylpiperazin-1-yl)-2-propoxyaniline | Structure | Antimicrobial, Anti-inflammatory |
| Pyrrolidine Derivative A | Structure | Metalloprotease inhibition |
Q & A
Q. What are the common synthetic routes for 1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine, and how can reaction conditions be optimized?
The synthesis typically involves coupling a pyrrolidine moiety with a substituted benzene ring. Key steps include sulfonylation of the phenyl group and halogenation. Polar solvents like DMF or DMSO are often used to facilitate nucleophilic substitution reactions due to their ability to stabilize intermediates . Optimization can employ Design of Experiments (DOE) methodologies to assess variables like temperature, solvent polarity, and catalyst loading, minimizing trial-and-error approaches .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
High-Performance Liquid Chromatography (HPLC) is critical for assessing purity, with reversed-phase columns providing robust separation of byproducts . For structural confirmation, single-crystal X-ray diffraction offers atomic-level resolution, as demonstrated in related pyrrolidine derivatives . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for functional group and molecular weight validation.
Q. How should solvents be selected for reactions involving this compound?
Solvent choice depends on reaction mechanism. Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity in sulfonylation or halogenation steps, while non-polar solvents (e.g., toluene) may favor coupling reactions by reducing side interactions. Solvent effects on reaction kinetics should be tested systematically using fractional factorial designs .
Q. What safety protocols are recommended for handling and disposing of this compound?
Due to potential toxicity, use fume hoods and personal protective equipment (PPE). Waste containing chlorinated or sulfonyl groups must be segregated and treated by specialized waste management services to prevent environmental contamination .
Advanced Research Questions
Q. How can computational chemistry aid in designing reactions for this compound?
Quantum chemical calculations (e.g., density functional theory) predict transition states and reaction pathways, reducing experimental workload. For example, reaction path search methods can identify optimal intermediates for sulfonyl group activation . Computational tools like ICReDD’s integrated platform combine quantum mechanics with experimental data to refine synthetic routes .
Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?
Cross-validate analytical results (e.g., HPLC vs. NMR) to confirm reproducibility. If yields vary, conduct sensitivity analyses on variables like moisture levels or catalyst purity. For unexpected byproducts, use tandem mass spectrometry (MS/MS) to identify structural anomalies and revise reaction mechanisms accordingly .
Q. How can statistical experimental design improve the scalability of synthesis?
Response Surface Methodology (RSM) models multivariate interactions (e.g., temperature, stoichiometry) to predict optimal conditions for scale-up. For instance, a Central Composite Design (CCD) can map the nonlinear effects of reagent concentration on yield, ensuring robustness in larger batches .
Q. What are the mechanistic insights into the compound’s reactivity in cross-coupling reactions?
Mechanistic studies often employ kinetic isotope effects (KIEs) or in situ spectroscopy (e.g., IR) to probe rate-determining steps. For example, the sulfonyl group’s electron-withdrawing nature may slow electrophilic substitution, necessitating activating agents like Pd catalysts .
Q. How do structural modifications (e.g., fluorination) affect the compound’s biological or chemical activity?
Introduce substituents at the 5-chloro or pyrrolidine positions to study steric/electronic effects. For fluorinated analogs, compare binding affinities using surface plasmon resonance (SPR) or enzyme assays. Crystallographic data from derivatives (e.g., 3-fluoropyrrolidine sulfonyl chloride) reveal conformational impacts on activity .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Accelerated stability studies (e.g., 40°C/75% RH) combined with HPLC monitoring can identify degradation pathways. Acidic conditions may hydrolyze the sulfonyl group, while basic conditions could dechlorinate the phenyl ring. Stability-indicating methods must validate storage recommendations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
